Cas no 921804-48-0 (N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide)

N-{2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide is a synthetic organic compound featuring a pyridazine core substituted with a 4-fluorophenyl group and an ethyl-linked 2,6-dimethoxybenzamide moiety. This structure confers potential pharmacological relevance, particularly in targeting enzyme inhibition or receptor modulation due to its heterocyclic and aromatic components. The fluorophenyl group enhances binding affinity, while the dimethoxybenzamide segment may improve solubility and metabolic stability. Its well-defined molecular architecture makes it a candidate for further research in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound's purity and synthetic reproducibility are critical for consistent experimental outcomes.
N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide structure
921804-48-0 structure
Product name:N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide
CAS No:921804-48-0
MF:C21H20FN3O4
MW:397.399608612061
CID:6420744
PubChem ID:41241026

N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide
    • Benzamide, N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-2,6-dimethoxy-
    • N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-dimethoxybenzamide
    • F2236-0277
    • AKOS024630007
    • 921804-48-0
    • N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide
    • N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide
    • Inchi: 1S/C21H20FN3O4/c1-28-17-4-3-5-18(29-2)20(17)21(27)23-12-13-25-19(26)11-10-16(24-25)14-6-8-15(22)9-7-14/h3-11H,12-13H2,1-2H3,(H,23,27)
    • InChI Key: JVBWFNLPWPREQW-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C=CC(N(CCNC(C2C(=CC=CC=2OC)OC)=O)N=1)=O

Computed Properties

  • Exact Mass: 397.14378429g/mol
  • Monoisotopic Mass: 397.14378429g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 80.2Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • pka: 13.86±0.46(Predicted)

N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2236-0277-1mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide
921804-48-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2236-0277-40mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide
921804-48-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2236-0277-10mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide
921804-48-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2236-0277-2μmol
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide
921804-48-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2236-0277-30mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide
921804-48-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2236-0277-5mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide
921804-48-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2236-0277-10μmol
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide
921804-48-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2236-0277-4mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide
921804-48-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2236-0277-20mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide
921804-48-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2236-0277-5μmol
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,6-dimethoxybenzamide
921804-48-0 90%+
5μl
$63.0 2023-05-16

Additional information on N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide

Recent Advances in the Study of N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide (CAS: 921804-48-0)

The compound N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide (CAS: 921804-48-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways, particularly those involved in inflammatory and oncogenic processes. The structural uniqueness of 921804-48-0, characterized by the presence of a fluorophenyl group and dimethoxybenzamide moiety, contributes to its high binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its mechanism of action at the molecular level.

In vitro and in vivo experiments have demonstrated promising results, with 921804-48-0 exhibiting significant efficacy in reducing tumor growth and inflammation in preclinical models. Notably, the compound's pharmacokinetic properties, including its metabolic stability and bioavailability, have been optimized through structural modifications, enhancing its potential as a drug candidate. These findings are supported by recent publications in high-impact journals, which underscore the compound's therapeutic versatility.

Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as toxicity profiles and off-target effects require further investigation. Ongoing research is focused on addressing these gaps through comprehensive toxicological studies and the development of derivative compounds with improved safety profiles.

In conclusion, N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,6-dimethoxybenzamide represents a promising candidate for future drug development. Its unique chemical structure and biological activity make it a valuable subject for continued research, with potential applications in oncology and immunology. The scientific community eagerly anticipates further studies to fully unlock its therapeutic potential.

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